molecular formula C18H19N3O2 B2511404 4-methoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide CAS No. 868977-99-5

4-methoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide

Cat. No.: B2511404
CAS No.: 868977-99-5
M. Wt: 309.369
InChI Key: PFKYMTPEDQJITR-UHFFFAOYSA-N
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Description

4-Methoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a methoxy group and an ethyl chain linked to a 7-methylimidazo[1,2-a]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide typically involves multiple steps:

    Formation of 7-methylimidazo[1,2-a]pyridine: This can be synthesized from 2-aminopyridine and an appropriate aldehyde or ketone under acidic conditions, followed by cyclization.

    Alkylation: The 7-methylimidazo[1,2-a]pyridine is then alkylated using an ethyl halide in the presence of a base such as potassium carbonate.

    Coupling with 4-methoxybenzoyl chloride: The final step involves coupling the alkylated product with 4-methoxybenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine ring, potentially reducing double bonds or nitrogen functionalities.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.

Major Products

    Oxidation: Formation of 4-hydroxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide.

    Reduction: Formation of partially or fully reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives of the benzamide.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of imidazo[1,2-a]pyridine are known for their biological activities, including antimicrobial, antiviral, and anticancer properties . This compound could be explored for similar activities, particularly in drug discovery and development.

Medicine

Medicinally, compounds containing the imidazo[1,2-a]pyridine moiety have been investigated for their potential as therapeutic agents. This compound could be studied for its efficacy in treating various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable aromatic structure and potential for functionalization.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide would depend on its specific application. Generally, compounds with the imidazo[1,2-a]pyridine core can interact with various molecular targets, including enzymes and receptors. The methoxy and benzamide groups may enhance binding affinity and selectivity towards specific targets, modulating biological pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Zolpidem: A sedative-hypnotic drug used for the treatment of insomnia, containing an imidazo[1,2-a]pyridine core.

    Saripidem: An anxiolytic drug with a similar core structure.

    Zolimidine: An antiulcer drug also featuring the imidazo[1,2-a]pyridine moiety.

Uniqueness

Compared to these compounds, 4-methoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity. Its methoxy group and benzamide linkage provide additional sites for interaction with biological targets, potentially leading to novel therapeutic applications.

Biological Activity

4-Methoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This compound features a unique structural framework that includes a methoxy group and an imidazo[1,2-a]pyridine moiety, which are known to contribute to various biological interactions.

Structural Characteristics

The structural formula of this compound can be represented as follows:

C15H18N4O\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{O}

This compound consists of:

  • A benzamide backbone with a methoxy substituent at the para position.
  • A side chain containing a 7-methylimidazo[1,2-a]pyridine unit linked via an ethyl group.

Antitumor Properties

Research indicates that compounds similar to this compound exhibit significant antitumor activity. The imidazo[1,2-a]pyridine scaffold has been associated with the inhibition of cancer cell proliferation and modulation of key enzymes involved in cancer pathways. Specifically, studies show that modifications to the imidazo ring can enhance selectivity and potency against various cancer types, making this compound a candidate for further pharmacological investigations .

The biological activity of this compound appears to stem from its ability to interact with specific biological targets, including enzymes implicated in cancer metabolism and signal transduction pathways. Preliminary studies suggest that this compound may have binding affinities that vary based on structural modifications .

Comparative Analysis

To better understand the uniqueness of this compound in relation to other compounds, the following table summarizes notable structural features and biological activities of related compounds:

Compound NameStructure FeaturesNotable Activities
7-Methylimidazo[1,2-a]pyridineContains only the imidazo ringKnown for mutagenic properties
4-MethoxybenzamideLacks the imidazo componentExhibits lower biological activity
N-(Pyridin-2-yl)benzamideSimilar benzamide structureDifferent biological profiles
5-Fluoro-N-(pyridin-3-yl)benzamideFluorinated analogIncreased potency against certain cancers

This table highlights how the combination of the methoxy group and the imidazo[1,2-a]pyridine unit distinguishes this compound from other compounds, particularly regarding its therapeutic potential.

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds in clinical settings:

  • Antiproliferative Activity : A study on amidino-substituted imidazo derivatives demonstrated strong antiproliferative effects against colon carcinoma cell lines with IC50 values ranging from 0.4 to 0.7 μM. These findings suggest that similar modifications could enhance the activity of this compound against specific cancer types .
  • Enzyme Interaction Studies : Investigations into enzyme interactions have revealed that certain derivatives can modulate enzyme activity related to cancer pathways. For instance, compounds with specific substitutions on the imidazo ring exhibited increased binding affinities towards target enzymes .

Properties

IUPAC Name

4-methoxy-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-13-8-10-21-12-15(20-17(21)11-13)7-9-19-18(22)14-3-5-16(23-2)6-4-14/h3-6,8,10-12H,7,9H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKYMTPEDQJITR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CCNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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